Cas no 877632-48-9 (N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide)

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide structure
877632-48-9 structure
Product Name:N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide
CAS No:877632-48-9
MF:C27H31FN4O4
MW:494.557850122452
CID:6308972
PubChem ID:16809860
Update Time:2025-05-18

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide
    • AKOS024653668
    • N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
    • 877632-48-9
    • N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
    • F2504-0240
    • N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
    • Inchi: 1S/C27H31FN4O4/c1-35-23-10-4-20(5-11-23)12-13-29-26(33)27(34)30-19-24(25-3-2-18-36-25)32-16-14-31(15-17-32)22-8-6-21(28)7-9-22/h2-11,18,24H,12-17,19H2,1H3,(H,29,33)(H,30,34)
    • InChI Key: QHQMCKVSIDXRKT-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1CCN(C(C2=CC=CO2)CNC(C(NCCC2C=CC(=CC=2)OC)=O)=O)CC1

Computed Properties

  • Exact Mass: 494.23293364g/mol
  • Monoisotopic Mass: 494.23293364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 9
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 87Ų

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide Pricemore >>

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Additional information on N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide

Professional Introduction to N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide (CAS No. 877632-48-9)

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide, identified by its CAS number 877632-48-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a complex structure with multiple functional groups, has garnered attention due to its potential applications in drug development and molecular biology studies.

The structural framework of this compound includes a piperazine ring substituted with a phenyl group bearing a fluorine atom, an ethyl chain linked to a furan ring, and an ethanediamide moiety connected to another phenyl group with a methoxy substituent. This intricate arrangement of atoms and functional groups contributes to the compound's unique chemical properties and reactivity, making it a valuable candidate for further investigation.

In recent years, the pharmaceutical industry has shown increasing interest in piperazine derivatives due to their diverse biological activities. Piperazine-based compounds are known for their role as pharmacophores in various therapeutic agents, including antipsychotics, antihistamines, and antiparasitic drugs. The presence of a fluorine atom in the phenyl ring of this compound may enhance its metabolic stability and binding affinity to biological targets, which is a critical factor in drug design.

The furan ring in the structure introduces additional complexity and potential for chemical modification. Furan derivatives have been widely studied for their applications in medicinal chemistry, particularly due to their ability to engage in hydrogen bonding and π-stacking interactions with biological molecules. These interactions can influence the compound's solubility, bioavailability, and overall pharmacological profile.

The ethanediamide moiety at the other end of the molecule provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. Ethanediamides are known for their role as intermediates in the synthesis of various bioactive molecules and have been explored in the development of protease inhibitors, kinase inhibitors, and other therapeutic agents.

Recent research has highlighted the importance of fluorinated aromatic compounds in drug discovery. The fluorine atom can modulate electronic properties, lipophilicity, and metabolic stability, making fluorinated derivatives attractive candidates for novel therapeutic agents. Studies have demonstrated that incorporating fluorine into pharmaceuticals can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.

The combination of these structural features makes N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide a promising candidate for further exploration in medicinal chemistry. Researchers are investigating its potential as an intermediate in the synthesis of more complex molecules or as a lead compound for developing new drugs targeting various diseases.

In conclusion, this compound represents a fascinating example of how intricate molecular structures can be designed to exhibit specific biological activities. Its unique combination of functional groups positions it as a valuable tool for researchers aiming to develop innovative therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing pharmaceutical science.

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